molecular formula C9H9NO B1641355 3-(Methoxymethyl)benzonitrile CAS No. 1515-86-2

3-(Methoxymethyl)benzonitrile

Cat. No.: B1641355
CAS No.: 1515-86-2
M. Wt: 147.17 g/mol
InChI Key: SMAUAOPCJDOPMU-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzonitrile: is an organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . It is a derivative of benzonitrile, where a methoxymethyl group is attached to the benzene ring at the third position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Methoxymethyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzonitrile with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Methoxymethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It can serve as a model compound for understanding the metabolism and toxicity of nitriles .

Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form corresponding amides or acids, which can then interact with enzymes and receptors in biological systems. The methoxymethyl group can also influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Uniqueness: 3-(Methoxymethyl)benzonitrile is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(methoxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAUAOPCJDOPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307677
Record name 3-(Methoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-86-2
Record name 3-(Methoxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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